molecular formula C17H22N2O4 · HCl B613003 H-Ser(tBu)-AMC HCl CAS No. 201855-41-6

H-Ser(tBu)-AMC HCl

Cat. No.: B613003
CAS No.: 201855-41-6
M. Wt: 354.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ser(tBu)-AMC HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is an organic compound with the molecular formula C8H18ClNO3. It is a white to pale yellow powder or crystalline solid that is stable at room temperature. This compound is commonly used in biochemical research and the pharmaceutical industry, particularly in peptide synthesis and protein engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of H-Ser(tBu)-AMC HCl typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. This reaction requires the use of organic solvents and specific chemical reagents under controlled conditions . The general reaction scheme is as follows:

    Reactants: L-serine methyl ester hydrochloride and tert-butyl chloroformate.

    Solvents: Organic solvents such as methanol or dichloromethane.

    Conditions: The reaction is carried out at room temperature with appropriate stirring and monitoring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

H-Ser(tBu)-AMC HCl undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butyl group can be substituted under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as strong acids or bases can facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can promote hydrolysis of the ester group.

    Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of H-Ser(tBu)-AMC HCl involves its role as a protecting group in peptide synthesis. By protecting the hydrophilic group in the amino acid side chain, it allows for selective reactions to occur without interference from other functional groups. This protection is crucial in the stepwise synthesis of peptides, ensuring the correct sequence and structure of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ser(tBu)-AMC HCl is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its tert-butyl group offers protection to the serine residue, making it a valuable tool in the synthesis of complex peptides and proteins. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4.ClH/c1-10-7-15(20)23-14-8-11(5-6-12(10)14)19-16(21)13(18)9-22-17(2,3)4;/h5-8,13H,9,18H2,1-4H3,(H,19,21);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVYPLSHUWOTFZ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(COC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](COC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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